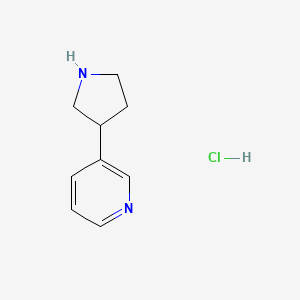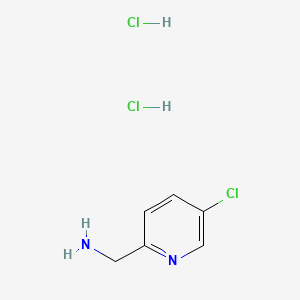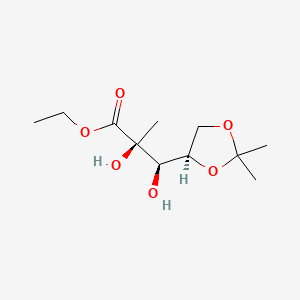
5-O-Desethyl Amlodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Desethyl Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Desethyl Amlodipine typically involves the selective removal of the ethyl group from Amlodipine. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: 5-O-Desethyl Amlodipine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, alkylating agents, and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-O-Desethyl Amlodipine is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: It is used in studies investigating the biological activity of calcium channel blockers and their derivatives.
Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: It is employed in quality control processes for the production of Amlodipine and related compounds
Mecanismo De Acción
The mechanism of action of 5-O-Desethyl Amlodipine is similar to that of Amlodipine. It functions as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to vasodilation, reduced peripheral vascular resistance, and decreased blood pressure. The compound targets voltage-sensitive calcium channels, particularly in the peripheral arteries .
Comparación Con Compuestos Similares
Amlodipine: The parent compound, widely used for treating hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness of 5-O-Desethyl Amlodipine: this compound is unique due to its specific structural modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification allows for targeted studies on the metabolism and activity of Amlodipine derivatives, providing valuable insights into their therapeutic potential and safety profiles .
Propiedades
Número CAS |
1809326-44-0 |
|---|---|
Fórmula molecular |
C18H21ClN2O5 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |
Clave InChI |
GWJZIVGGMSFHGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Sinónimos |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


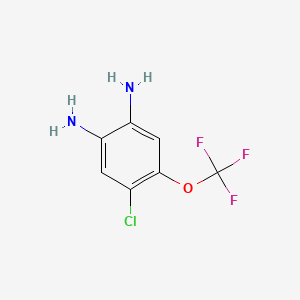
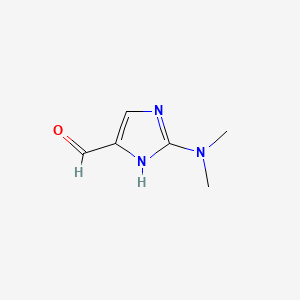
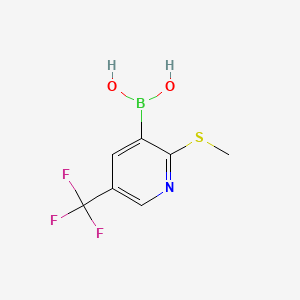

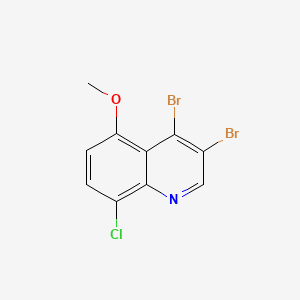
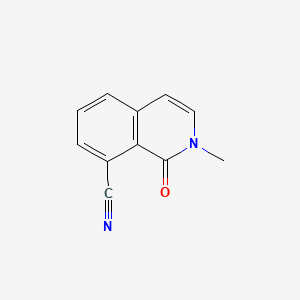

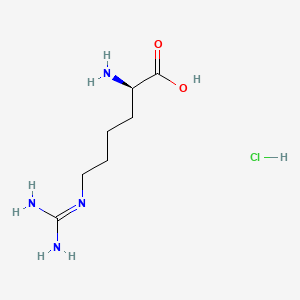

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

